molecular formula C20H13NS2 B11523375 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole

2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole

Cat. No.: B11523375
M. Wt: 331.5 g/mol
InChI Key: RAJUTNNLMCMSKV-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole: is an organic compound that features a benzothiazole ring fused with a fluorenylsulfanyl group. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole typically involves the reaction of 9H-fluorene-9-thiol with 2-chlorobenzothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole is used as a building block in organic synthesis

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it could be useful in designing drugs that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins.

Comparison with Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxy)-1,3-benzothiazole
  • 2-(9H-Fluoren-9-ylamino)-1,3-benzothiazole
  • 2-(9H-Fluoren-9-ylcarbonyl)-1,3-benzothiazole

Comparison: 2-(9H-Fluoren-9-ylsulfanyl)-1,3-benzothiazole is unique due to the presence of the sulfanyl group, which imparts distinct electronic and steric properties compared to its methoxy, amino, and carbonyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C20H13NS2

Molecular Weight

331.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C20H13NS2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19(15)23-20-21-17-11-5-6-12-18(17)22-20/h1-12,19H

InChI Key

RAJUTNNLMCMSKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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